Cathepsin B Substrate Iii,Fluorogenic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin B Substrate III, Fluorogenic involves the coupling of a peptide sequence (Z-Arg-Arg) with a fluorogenic moiety (AMC, 2HCl). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Arg-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with the fluorogenic moiety AMC (7-amino-4-methylcoumarin) under specific reaction conditions to form the final product
Industrial Production Methods
Industrial production of Cathepsin B Substrate III, Fluorogenic follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to synthesize the peptide sequence.
Coupling and Purification: The coupling reaction is carried out in large reactors, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95% by HPLC)
Chemical Reactions Analysis
Types of Reactions
Cathepsin B Substrate III, Fluorogenic primarily undergoes enzymatic cleavage reactions. The substrate is specifically cleaved by cathepsin B, resulting in the release of the fluorogenic moiety, which emits fluorescence.
Common Reagents and Conditions
Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reactions are typically carried out at physiological pH and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of Cathepsin B Substrate III, Fluorogenic is the fluorogenic moiety AMC (7-amino-4-methylcoumarin), which emits fluorescence upon release .
Scientific Research Applications
Cathepsin B Substrate III, Fluorogenic has a wide range of applications in scientific research, including:
Biochemistry: Used in enzyme kinetics studies to measure cathepsin B activity.
Cell Biology: Employed in cell-based assays to study the role of cathepsin B in various cellular processes.
Medicine: Utilized in diagnostic assays to detect cathepsin B activity in disease states such as cancer and neurodegenerative disorders.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting cathepsin B .
Mechanism of Action
Cathepsin B Substrate III, Fluorogenic exerts its effects through enzymatic cleavage by cathepsin B. The substrate binds to the active site of cathepsin B, where it is cleaved at the peptide bond between the arginine residues. This cleavage releases the fluorogenic moiety AMC, which emits fluorescence. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Cathepsin B Substrate I, Fluorogenic: Another fluorogenic substrate for cathepsin B with a different peptide sequence.
Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, used in similar enzymatic assays.
Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, used in studies of bone resorption and related processes .
Uniqueness
Cathepsin B Substrate III, Fluorogenic is unique due to its high specificity for cathepsin B and its ability to provide quantitative measurements of enzyme activity through fluorescence. This makes it an invaluable tool for studying cathepsin B in various biological and medical contexts .
Properties
Molecular Formula |
C30H41Cl2N9O6 |
---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C30H39N9O6.2ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);2*1H/t22-,23-;;/m0../s1 |
InChI Key |
QFSBZTSBJCHMSA-YPSJUKSRSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.